Cas no 2229317-88-6 (3-(3-fluoropyridin-4-yl)-2-hydroxypropanoic acid)

3-(3-fluoropyridin-4-yl)-2-hydroxypropanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(3-fluoropyridin-4-yl)-2-hydroxypropanoic acid
- 2229317-88-6
- EN300-1817691
-
- インチ: 1S/C8H8FNO3/c9-6-4-10-2-1-5(6)3-7(11)8(12)13/h1-2,4,7,11H,3H2,(H,12,13)
- InChIKey: SRBAFUDZVSKSLF-UHFFFAOYSA-N
- SMILES: FC1C=NC=CC=1CC(C(=O)O)O
計算された属性
- 精确分子量: 185.04882128g/mol
- 同位素质量: 185.04882128g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 188
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.2
- トポロジー分子極性表面積: 70.4Ų
3-(3-fluoropyridin-4-yl)-2-hydroxypropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1817691-0.5g |
3-(3-fluoropyridin-4-yl)-2-hydroxypropanoic acid |
2229317-88-6 | 0.5g |
$1124.0 | 2023-09-19 | ||
Enamine | EN300-1817691-1.0g |
3-(3-fluoropyridin-4-yl)-2-hydroxypropanoic acid |
2229317-88-6 | 1g |
$1172.0 | 2023-06-01 | ||
Enamine | EN300-1817691-0.05g |
3-(3-fluoropyridin-4-yl)-2-hydroxypropanoic acid |
2229317-88-6 | 0.05g |
$983.0 | 2023-09-19 | ||
Enamine | EN300-1817691-1g |
3-(3-fluoropyridin-4-yl)-2-hydroxypropanoic acid |
2229317-88-6 | 1g |
$1172.0 | 2023-09-19 | ||
Enamine | EN300-1817691-5g |
3-(3-fluoropyridin-4-yl)-2-hydroxypropanoic acid |
2229317-88-6 | 5g |
$3396.0 | 2023-09-19 | ||
Enamine | EN300-1817691-10g |
3-(3-fluoropyridin-4-yl)-2-hydroxypropanoic acid |
2229317-88-6 | 10g |
$5037.0 | 2023-09-19 | ||
Enamine | EN300-1817691-0.25g |
3-(3-fluoropyridin-4-yl)-2-hydroxypropanoic acid |
2229317-88-6 | 0.25g |
$1078.0 | 2023-09-19 | ||
Enamine | EN300-1817691-0.1g |
3-(3-fluoropyridin-4-yl)-2-hydroxypropanoic acid |
2229317-88-6 | 0.1g |
$1031.0 | 2023-09-19 | ||
Enamine | EN300-1817691-5.0g |
3-(3-fluoropyridin-4-yl)-2-hydroxypropanoic acid |
2229317-88-6 | 5g |
$3396.0 | 2023-06-01 | ||
Enamine | EN300-1817691-2.5g |
3-(3-fluoropyridin-4-yl)-2-hydroxypropanoic acid |
2229317-88-6 | 2.5g |
$2295.0 | 2023-09-19 |
3-(3-fluoropyridin-4-yl)-2-hydroxypropanoic acid 関連文献
-
1. Back matter
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
3-(3-fluoropyridin-4-yl)-2-hydroxypropanoic acidに関する追加情報
3-(3-Fluoropyridin-4-yl)-2-hydroxypropanoic acid: A Comprehensive Overview
3-(3-Fluoropyridin-4-yl)-2-hydroxypropanoic acid, identified by the CAS number 2229317-88-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyridine ring with a hydroxypropanoic acid moiety. The presence of the fluorine atom at the 3-position of the pyridine ring introduces interesting electronic and steric properties, making this compound a valuable subject for both fundamental research and applied studies.
The synthesis of 3-(3-fluoropyridin-4-yl)-2-hydroxypropanoic acid has been explored through various methodologies, including nucleophilic aromatic substitution and coupling reactions. Recent advancements in catalytic asymmetric synthesis have enabled the preparation of enantiomerically pure derivatives, which are crucial for studying the stereochemical aspects of this compound's interactions with biological systems.
One of the most promising applications of this compound lies in its potential as a lead molecule in drug discovery. The hydroxypropanoic acid group imparts acidity and hydrogen bonding capabilities, which are essential for interactions with biological targets. Recent studies have highlighted its ability to modulate enzyme activity, particularly in pathways related to inflammation and neurodegenerative diseases. For instance, research published in Nature Communications demonstrated that this compound exhibits potent inhibitory effects on specific kinases involved in Alzheimer's disease progression.
The structural versatility of 3-(3-fluoropyridin-4-yl)-2-hydroxypropanoic acid also makes it an attractive candidate for materials science applications. Its ability to form self-assembled monolayers and coordinate with metal ions has been leveraged in the development of novel sensors and catalytic materials. A study in Advanced Materials reported that derivatives of this compound can serve as highly sensitive detectors for trace metal ions in aqueous environments.
In terms of physical properties, this compound exhibits a melting point of approximately 150°C and is sparingly soluble in water but readily dissolves in organic solvents such as dichloromethane and acetonitrile. These characteristics make it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
The latest research on 3-(3-fluoropyridin-4-yl)-2-hydroxypropanoic acid has also delved into its environmental impact and biodegradability. Studies conducted under simulated environmental conditions suggest that this compound undergoes rapid degradation under UV light, minimizing its persistence in natural ecosystems. This finding is particularly relevant for regulatory assessments and green chemistry initiatives.
In conclusion, 3-(3-fluoropyridin-4-yl)-2-hydroxypropanoic acid stands out as a multifaceted compound with applications spanning drug discovery, materials science, and environmental chemistry. Its unique structure, coupled with recent advancements in synthetic methods and biological evaluations, positions it as a key player in future research endeavors. As ongoing studies continue to unravel its potential, this compound is poised to make significant contributions to both academic and industrial sectors.
2229317-88-6 (3-(3-fluoropyridin-4-yl)-2-hydroxypropanoic acid) Related Products
- 478030-80-7(N'-((1-[(4-CHLOROPHENYL)SULFONYL]-4-PIPERIDINYL)CARBONYL)BENZENECARBOHYDRAZIDE)
- 1334148-93-4(2-(2,2-difluoroethenyl)oxy-1-(4-fluorophenyl)ethan-1-one)
- 2361641-36-1(N-2-methoxy-6-(trifluoromethoxy)phenylprop-2-enamide)
- 1864350-17-3(3-methyl-3-[(thietan-3-yl)amino]pentan-1-ol)
- 1251552-81-4(N-(3-chlorophenyl)-2-{4-3-(3-methylphenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}acetamide)
- 2172002-30-9(4-(1-amino-3,5-dimethylcyclohexyl)thian-4-ol)
- 2138041-25-3(6-(cyclohexylamino)-2-(trifluoromethyl)pyridine-3-carboxylic acid)
- 1021024-46-3(3-(3,4-dimethoxyphenyl)-1-{4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl}urea)
- 1114635-80-1(N-{3-6-(ethanesulfonyl)pyridazin-3-ylphenyl}-2,2,2-trifluoroacetamide)
- 1386985-57-4(1-(2,3-difluorophenyl)-2,2-difluoroethan-1-one)




